Cas no 82998-76-3 (4-Ethoxy-3-iodobenzoic acid)

4-Ethoxy-3-iodobenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Ethoxy-3-iodobenzoic acid
- 3-IODO-4-ETHOXYBENZOIC ACID
- 82998-76-3
- FT-0652298
- A1-06232
- SCHEMBL4948306
- BB 0221128
- AKOS015843671
- DTXSID60660982
- 4-ethoxy-3-iodobenzoicacid
- A840482
- DB-075891
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- MDL: MFCD09271827
- インチ: InChI=1S/C9H9IO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
- InChIKey: BRYFLXAZXGXWLS-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=C(C=C1)C(=O)O)I
計算された属性
- せいみつぶんしりょう: 291.95964g/mol
- どういたいしつりょう: 291.95964g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 46.5Ų
4-Ethoxy-3-iodobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537209-1g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 98% | 1g |
¥3036.00 | 2024-07-28 | |
A2B Chem LLC | AH66023-5g |
3-Iodo-4-ethoxybenzoic acid |
82998-76-3 | 95% | 5g |
$1045.00 | 2024-04-19 | |
Alichem | A019095268-1g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 95% | 1g |
$409.20 | 2023-09-01 | |
Matrix Scientific | 179093-5g |
4-Ethoxy-3-iodobenzoic acid, 95% |
82998-76-3 | 95% | 5g |
$1568.00 | 2023-09-10 | |
Crysdot LLC | CD12027412-1g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 95+% | 1g |
$455 | 2024-07-24 | |
Chemenu | CM153800-1g |
4-Ethoxy-3-iodobenzoic acid |
82998-76-3 | 95% | 1g |
$430 | 2023-01-09 |
4-Ethoxy-3-iodobenzoic acid 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
4-Ethoxy-3-iodobenzoic acidに関する追加情報
4-Ethoxy-3-iodobenzoic Acid: A Comprehensive Overview
4-Ethoxy-3-iodobenzoic acid, identified by the CAS number 82998-76-3, is a significant compound in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethoxy group at the para position and an iodine atom at the meta position on a benzoic acid backbone. The presence of these substituents imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.
The synthesis of 4-Ethoxy-3-iodobenzoic acid involves a series of well-established organic reactions. Typically, the synthesis begins with the bromination of 4-ethoxybenzoic acid, followed by a substitution reaction with iodide ions to introduce the iodine atom at the meta position. This process ensures high purity and structural integrity, which are crucial for its use in research and development. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and reducing reaction time.
In terms of physical properties, 4-Ethoxy-3-iodobenzoic acid exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under standard laboratory conditions has also been extensively studied, ensuring its reliability in long-term storage and use.
The biological activity of 4-Ethoxy-3-iodobenzoic acid has been a focal point of recent research. Studies have demonstrated its potential as an anti-inflammatory agent, with significant reductions observed in cytokine production in vitro. Additionally, its role as a precursor in drug design has been explored, particularly in the development of novel antibiotics and anticancer agents. The iodine substituent at the meta position has been shown to enhance bioavailability and target specificity, making it a promising candidate for further therapeutic applications.
In the pharmaceutical industry, 4-Ethoxy-3-iodobenzoic acid is increasingly being utilized as an intermediate in the synthesis of complex molecules. Its ability to undergo various functional group transformations facilitates its integration into diverse drug discovery pipelines. For instance, recent studies have highlighted its utility in the construction of heterocyclic compounds, which are pivotal in modern drug design.
The environmental impact of 4-Ethoxy-3-iodobenzoic acid has also garnered attention. Research indicates that it degrades slowly under aerobic conditions but rapidly under anaerobic conditions, suggesting its potential for bioremediation applications. Furthermore, its low toxicity profile makes it a safer alternative to traditional chemicals used in industrial processes.
In conclusion, 4-Ethoxy-3-iodobenzoic acid, with its unique structure and versatile properties, continues to play a vital role in advancing chemical research and pharmaceutical development. As new insights into its synthesis, applications, and environmental behavior emerge, this compound is poised to contribute even more significantly to scientific progress.
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